

Application Notes and Protocols: Habanolide as a Reference Standard in Fragrance Analysis

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Compound of Interest

Compound Name: Oxacyclohexadec-12-en-2-one,
(12E)-

Cat. No.: B047354

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Introduction

Habanolide® is a synthetic macrocyclic musk, highly valued in the fragrance industry for its elegant, powerful, and persistent musky scent, often described as warm, slightly woody, and with a characteristic metallic note reminiscent of hot-ironed linen.[1][2][3] Its chemical name is (12E)-Oxacyclohexadec-12-en-2-one.[4] As a key component in a wide array of consumer products, from fine fragrances to personal and home care items, the accurate quantification of Habanolide is crucial for quality control, formulation development, and regulatory compliance. [5][6]

These application notes provide a comprehensive guide to using Habanolide as a reference standard for its identification and quantification in various fragrance matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Habanolide

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.

Property	Value	Reference(s)
CAS Number	111879-80-2	[7][8]
Molecular Formula	C ₁₅ H ₂₆ O ₂	[7]
Molecular Weight	238.37 g/mol	[7][9]
Appearance	Colorless to pale yellow liquid	[3]
Odor Profile	Elegant, substantive musk with warm, woody, and metallic undertones	[1][3]
Boiling Point	307 °C	[7]
Flash Point	>100 °C	[7]
Vapor Pressure	0.00004 hPa @ 20°C	[7]
Log P (o/w)	5.45 - 6.2	[4][7]
Solubility	Soluble in alcohol and oils; insoluble in water	

Experimental Protocols

The following protocols are generalized for the analysis of Habanolide in fragrance products. Instrument parameters and sample preparation may require optimization for specific matrices and laboratory instrumentation.

Protocol 1: Quantification of Habanolide in Liquid Perfume (Alcoholic Base) using GC-MS with an Internal Standard

Objective: To determine the concentration of Habanolide in an alcohol-based perfume using an internal standard method for enhanced accuracy and precision.

Materials:

- Habanolide reference standard (≥95% purity)

- Internal Standard (IS), e.g., Musk Ketone, Galaxolide, or a deuterated analog (if available)
- Ethanol (GC grade)
- Volumetric flasks and pipettes
- GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5)

Procedure:

- Preparation of Standard Solutions:
 - Habanolide Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Habanolide reference standard and dissolve it in ethanol in a 10 mL volumetric flask.
 - Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in ethanol.
 - Calibration Standards: Prepare a series of calibration standards by diluting the Habanolide stock solution with ethanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.
- Sample Preparation:
 - Accurately dilute the perfume sample with ethanol to bring the expected Habanolide concentration within the calibration range. A dilution factor of 1:100 is a good starting point.
 - Add the internal standard to the diluted perfume sample to a final concentration of 50 µg/mL.
- GC-MS Analysis:
 - Injection: Inject 1 µL of each calibration standard and the prepared sample into the GC-MS.
 - GC Conditions (Example):

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., HP-5MS)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
- Transfer Line Temperature: 280 °C
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification. Characteristic ions for Habanolide should be determined from a full scan analysis of a standard.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of Habanolide to the peak area of the internal standard against the concentration of Habanolide for the calibration standards.
 - Determine the concentration of Habanolide in the diluted sample from the calibration curve using the peak area ratio of Habanolide to the internal standard.
 - Calculate the concentration of Habanolide in the original perfume sample by applying the dilution factor.

Protocol 2: Screening for Habanolide in a Complex Matrix (e.g., Lotion) by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Objective: To qualitatively or semi-quantitatively determine the presence of Habanolide in a cosmetic lotion.

Materials:

- Habanolide reference standard
- SPME fiber assembly (e.g., PDMS/DVB)
- Headspace vials (20 mL) with magnetic crimp caps
- Heating block or water bath with magnetic stirrer
- GC-MS system

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 0.5 g of the lotion sample into a 20 mL headspace vial.
 - For semi-quantitation, prepare a spiked sample by adding a known amount of Habanolide to another 0.5 g aliquot of the lotion.
- HS-SPME:
 - Place the vial in a heating block at a controlled temperature (e.g., 80 °C).
 - Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with gentle agitation.
- GC-MS Analysis:
 - Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C for 5 minutes in splitless mode).
 - Use GC-MS conditions similar to Protocol 1, with data acquisition in full scan mode to identify the fragrance components.

- Data Analysis:
 - Identify Habanolide in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.
 - For semi-quantitation, compare the peak area of Habanolide in the sample to that in the spiked sample.

Quantitative Data

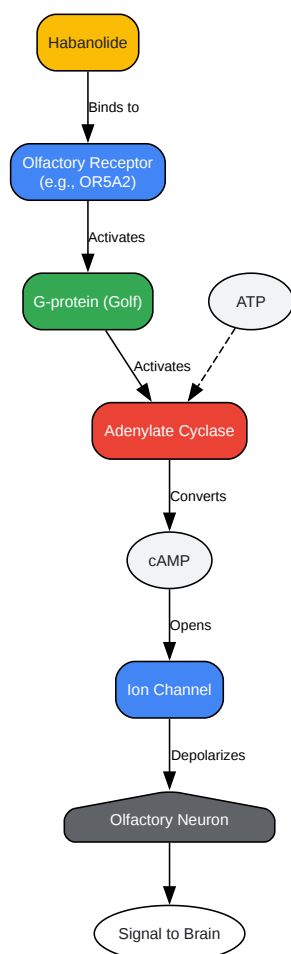
The following table provides an example of data that would be generated during a quantitative analysis of Habanolide. Actual values will vary depending on the specific instrumentation and analytical conditions.

Parameter	Expected Value/Range	Notes
Retention Index (non-polar column)	~2700	This is an approximate value and should be confirmed with a reference standard on the specific GC system.[9]
Characteristic Mass Ions (m/z)	To be determined by running a standard. Key fragments would be expected from the lactone structure.	The molecular ion at m/z 238 may be observed.
Limit of Detection (LOD)	ng/mL range	Dependent on the sensitivity of the GC-MS instrument and sample preparation method.
Limit of Quantification (LOQ)	ng/mL to µg/mL range	Dependent on the sensitivity of the GC-MS instrument and sample preparation method.
Linearity (R ²)	>0.99	For the calibration curve.

Visualizations

Olfactory Signaling Pathway for Habanolide

Habanolide, as a macrocyclic musk, is perceived through its interaction with specific G-protein coupled olfactory receptors in the nasal epithelium. This interaction initiates an intracellular signaling cascade, leading to the perception of its characteristic scent.

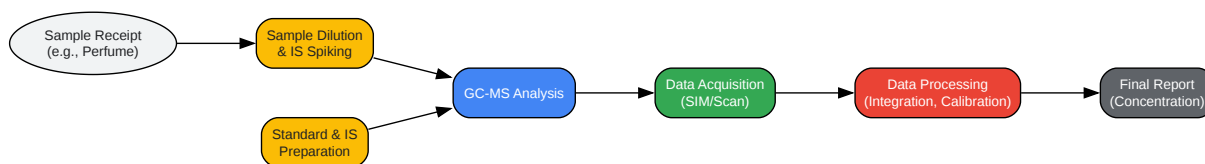


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Caption: Olfactory signaling pathway of Habanolide.

Experimental Workflow for Habanolide Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Habanolide in a fragrance product.



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Caption: GC-MS workflow for Habanolide quantification.

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